molecular formula C19H6Br8O5S B1205227 Tetrabromophenol blue CAS No. 4430-25-5

Tetrabromophenol blue

Cat. No. B1205227
CAS RN: 4430-25-5
M. Wt: 985.5 g/mol
InChI Key: QPMIVFWZGPTDPN-UHFFFAOYSA-N
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Description

Tetrabromophenol blue (TBPB) is a dye used in many scientific and laboratory experiments. It is a blue dye that is used in a variety of applications, from protein and nucleic acid staining to chromatography and spectroscopy. It is also used in medical diagnostics and as a contrast agent in tissue and cell imaging. TBPB is a versatile dye that can be used in a variety of experiments and applications in the laboratory.

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

Tetrabromophenol Blue has been investigated for its potential use in dye-sensitized solar cells . It acts as a sensitizer, which is a key component that absorbs light and converts it into electrical energy. Research has shown that it can improve the photoelectrical properties of DSSCs, including light harvesting efficiency and electron injection driving force, leading to better photoelectric conversion efficiency .

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Proteinuria Detection

This compound is also utilized as a dye indicator in urine dipstick tests for the detection of proteinuria. The presence of protein in urine can be an important diagnostic marker for kidney function, and Tetrabromophenol Blue helps in the visual identification of this condition .

Hair Dye Formulations

Tetrabromophenol Blue finds application in both oxidative and non-oxidative hair dye formulations . It is used for its color properties and stability, contributing to the wide range of colors achievable in hair dye products .

Biological Staining

As a biological stain, Tetrabromophenol Blue is used in histology and hematology . It can stain certain cell components, making them visible under a microscope, which is essential for studying tissue morphology and identifying abnormalities .

Industrial Dye

Lastly, Tetrabromophenol Blue is employed as an industrial dye . Its robust color properties make it suitable for coloring products in various industries, including textiles and plastics, where consistent and stable coloration is required .

properties

IUPAC Name

2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H6Br8O5S/c20-7-1-5(2-8(21)16(7)28)19(6-3-9(22)17(29)10(23)4-6)11-12(24)13(25)14(26)15(27)18(11)33(30,31)32-19/h1-4,28-29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMIVFWZGPTDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC(=C(C(=C4)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H6Br8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063451
Record name Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

985.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabromophenol blue

CAS RN

4430-25-5
Record name Tetrabromophenol blue
Source CAS Common Chemistry
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Record name Tetrabromophenol blue
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Record name Tetrabromophenol blue
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Record name Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-
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Record name Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(4,5,6,7-tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromophenol] S,S-dioxide
Source European Chemicals Agency (ECHA)
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Record name TETRABROMOPHENOL BLUE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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